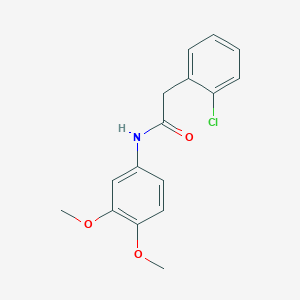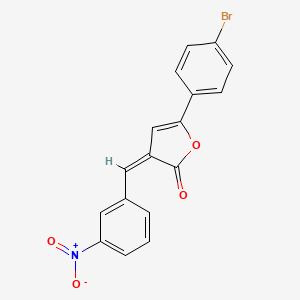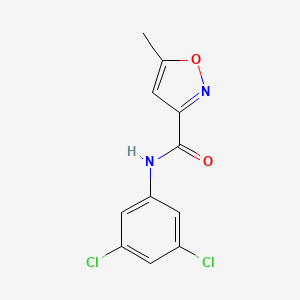
2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)acetamide” is a chemical compound with a molecular formula of C15H16ClNO2 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of this compound can involve various chemical reactions. For instance, it can be synthesized through the condensation reaction between 1,2-phenylenediamine and 2-chloro-3’,4’-dimethoxybenzil in boiling acetic acid . Another method involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .Molecular Structure Analysis
The compound crystallizes in the monoclinic space group P 2 1 / a with cell parameters a = 10.9500 (7)Å, b = 10.9670 (7)Å, c = 11.0740 (7)Å and Z = 4 . The structure exhibits intermolecular hydrogen bonding of the type C-H···O. The dimer structure is observed in the molecular packing diagram .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can undergo catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Wirkmechanismus
The exact mechanism of action of CRL-40,940 is not yet fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine, norepinephrine, and histamine. These neurotransmitters are involved in regulating wakefulness, attention, and cognitive function.
Biochemical and Physiological Effects:
CRL-40,940 has been shown to have a number of biochemical and physiological effects. In animal studies, CRL-40,940 has been shown to increase the levels of certain neurotransmitters in the brain, as well as increase the expression of certain genes involved in regulating wakefulness and cognitive function. In human studies, CRL-40,940 has been shown to improve cognitive function, including working memory, attention, and executive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CRL-40,940 in lab experiments is its relatively low toxicity and lack of side effects compared to traditional stimulants. This makes it a safer and more reliable compound to use in cognitive-enhancing studies. However, one limitation of using CRL-40,940 is its relatively short half-life, which means it may need to be administered multiple times throughout the day to maintain its effects.
Zukünftige Richtungen
There are a number of future directions for research on CRL-40,940. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential as a performance-enhancing drug for athletes and military personnel. Additionally, further research is needed to fully understand the mechanism of action of CRL-40,940 and its long-term effects on the brain and body.
Conclusion:
In conclusion, CRL-40,940 is a synthetic compound that has gained significant attention in recent years due to its potential cognitive-enhancing effects. Its relatively low toxicity and lack of side effects make it a safer and more reliable compound to use in cognitive-enhancing studies. While the exact mechanism of action of CRL-40,940 is not yet fully understood, it is believed to work by increasing the levels of certain neurotransmitters in the brain. There are a number of future directions for research on CRL-40,940, including its potential as a treatment for cognitive disorders and as a performance-enhancing drug.
Synthesemethoden
The synthesis of CRL-40,940 involves the reaction of 2-chlorobenzoyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine. The resulting product is then reacted with acetic anhydride to yield the final compound. The synthesis of CRL-40,940 is a relatively straightforward process and has been well-documented in the scientific literature.
Wissenschaftliche Forschungsanwendungen
CRL-40,940 has been the subject of numerous scientific studies due to its potential cognitive-enhancing effects. In animal studies, CRL-40,940 has been shown to increase wakefulness and locomotor activity, as well as improve learning and memory performance. In human studies, CRL-40,940 has been shown to improve cognitive function, including working memory, attention, and executive function.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-14-8-7-12(10-15(14)21-2)18-16(19)9-11-5-3-4-6-13(11)17/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOQXPGYVYFCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate](/img/structure/B5215533.png)
![2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5215535.png)
![N-[1-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5215537.png)
![2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol](/img/structure/B5215544.png)
![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5215549.png)
![3-(4-{4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl}-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B5215557.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(4-morpholinyl)benzoic acid](/img/structure/B5215565.png)
![N-benzyl-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5215567.png)

![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-1,4-dimethylbenzene](/img/structure/B5215585.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5215609.png)
![1-(3-chlorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5215610.png)
